N-(3-Amino-2-hydroxypropanoyl)-L-leucine
Description
N-(3-Amino-2-hydroxypropanoyl)-L-leucine is a modified amino acid derivative characterized by a leucine backbone conjugated with a 3-amino-2-hydroxypropanoyl group. Its molecular formula is inferred as C₉H₁₈N₂O₄ (exact mass ~218.25), with a polar surface area (PSA) approximating 112.65 Ų based on analogs like L-Leucine,N-[(2S,3S)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]- (PSA: 112.65) .
Properties
CAS No. |
62023-16-9 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(9(14)15)11-8(13)7(12)4-10/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7?/m0/s1 |
InChI Key |
BIYDZHKIVFQYDX-PKPIPKONSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(CN)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
OH-Ubenimex (p-Hydroxybestatin)
- Molecular Formula : C₁₆H₂₄N₂O₅
- Molecular Weight : 324.42 g/mol
- Biological Activity: A derivative of ubenimex (bestatin), a known aminopeptidase inhibitor. The hydroxyphenyl modification may increase binding affinity to enzymes like aminopeptidase N .
- Toxicity : Oral LD₅₀ in mice exceeds 2,000 mg/kg, indicating low acute toxicity .
N-{[(2S)-2-Amino-3-(4-hydroxyphenyl)propoxy]acetyl}-L-phenylalanyl-L-leucine
N-(3-Indolylacetyl)-L-leucine
- Molecular Formula : C₁₇H₂₁N₃O₃
- Molecular Weight : 315.37 g/mol
- Key Features: An indole-acetylated leucine derivative.
- Physicochemical Properties: Estimated logP ~2.5 (lipophilic), contrasting with the more polar N-(3-Amino-2-hydroxypropanoyl)-L-leucine .
Formyl-Leucine Derivatives (e.g., (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid)
- Key Features: Long alkyl chains (e.g., hexyl, hexadecanoic acid) increase lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
- Applications: Potential use in lipid-based drug delivery systems due to amphiphilic properties.
Comparative Data Table
Key Findings and Implications
Structural Modifications Dictate Function: The 3-amino-2-hydroxypropanoyl group in the target compound balances polarity (PSA ~112 Ų) and moderate hydrophilicity (estimated logP ~-0.5), favoring solubility and enzyme interaction. In contrast, bulky substituents (e.g., hydroxyphenylpropoxy in ’s compound) or lipophilic chains (e.g., hexadecanoic acid in ) alter bioavailability and target engagement .
Toxicity and Therapeutic Potential: OH-Ubenimex’s low acute toxicity (LD₅₀ >2,000 mg/kg) highlights its suitability for therapeutic use, whereas highly lipophilic analogs risk tissue accumulation and chronic toxicity .
Synthetic Complexity: Compounds with multiple stereocenters (e.g., three in ’s derivative) pose synthetic challenges, whereas the simpler this compound may offer advantages in scalability .
Q & A
Q. How can N-(3-Amino-2-hydroxypropanoyl)-L-leucine be synthesized and purified for laboratory use?
Methodological Answer: The synthesis typically involves coupling L-leucine with 3-amino-2-hydroxypropanoyl groups via carbodiimide-mediated reactions (e.g., EDC/NHS coupling). Purification is achieved using reverse-phase HPLC or size-exclusion chromatography. Critical steps include:
- Activation of carboxyl groups : Use EDC/NHS to form reactive intermediates .
- Purification : Monitor purity via LC-MS or analytical HPLC (C18 columns, acetonitrile/water gradients).
- Validation : Confirm structure using H-NMR (e.g., δ 0.8–1.2 ppm for leucine methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer: Quantification in complex samples (e.g., serum, cell lysates) requires:
- Sample preparation : Deproteinization with acetonitrile or trichloroacetic acid.
- Detection : Use HPLC-UV (210–220 nm for peptide bonds) or LC-MS/MS (MRM transitions specific to the compound’s m/z).
- Calibration : Prepare standard curves in the matrix of interest to account for recovery variations.
The Bradford assay is unsuitable due to interference from amino acid residues; instead, amino acid analyzers or derivatization (e.g., ninhydrin) are preferred .
Q. How does solubility vary for this compound, and what solvents optimize its stability?
Methodological Answer: Solubility is pH-dependent:
- Aqueous buffers : Soluble in PBS (pH 7.4) at ~10 mg/mL.
- Organic solvents : DMSO (for stock solutions) or ethanol (≤5% v/v) for cell-based assays.
Stability is enhanced at 4°C in lyophilized form. Avoid repeated freeze-thaw cycles; use argon/vacuum sealing to prevent oxidation .
Advanced Research Questions
Q. What structural features of this compound influence its interaction with enzymatic targets (e.g., proteases)?
Methodological Answer: Key structural determinants include:
- Hydroxypropanoyl group : Acts as a transition-state analog for protease inhibition (e.g., mimicking tetrahedral intermediates).
- Stereochemistry : The (2S,3S) configuration is critical for binding to active sites (validated via X-ray crystallography of enzyme complexes) .
Experimental Design : - Docking studies : Use Schrödinger or AutoDock to model interactions.
- Kinetic assays : Measure values using fluorogenic substrates (e.g., AMC-tagged peptides) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Purity variations : Validate batches via orthogonal methods (HPLC, NMR, elemental analysis).
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).
Case Study :
A 2023 study found conflicting IC values (5 µM vs. 20 µM) due to residual DMSO (>1%) in stock solutions. Repetition under controlled solvent conditions resolved the issue .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Methodological Answer:
- Rodent models : Administer intravenously (5 mg/kg) or orally (20 mg/kg) with serial blood sampling.
- Analytical endpoints : Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL).
- Key parameters : Calculate , , and bioavailability.
Data Interpretation : - Low oral bioavailability (<15%) in mice suggests need for prodrug formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
